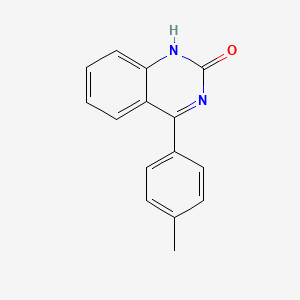

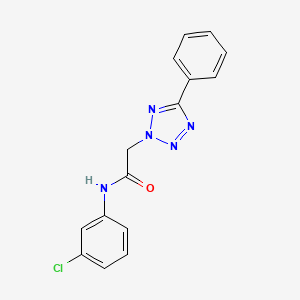

![molecular formula C17H19NO3 B5527015 4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)

4-[3-(2-furyl)-3-phenylpropanoyl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of morpholine derivatives, including compounds similar to 4-[3-(2-furyl)-3-phenylpropanoyl]morpholine, involves several methods starting from vicinal amino alcohols and their derivatives, oxiranes, and aziridines. These methods provide a pathway to a wide range of morpholine derivatives utilized in medicinal and organic chemistry for their biological activities and as catalysts or auxiliaries in chemical syntheses (Palchikov, 2013).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered aromatic organic heterocycle containing nitrogen and oxygen atoms. This structural feature imparts unique chemical and physical properties to the compound, including its reactivity and potential biological activities. The morpholine ring's presence in various organic compounds has been developed for diverse pharmacological activities, highlighting the importance of the structural analysis in understanding the compound's functionality (Asif & Imran, 2019).

Chemical Reactions and Properties

Morpholine derivatives participate in a range of chemical reactions, leveraging their unique structure. These reactions include acting as ligands in coordination chemistry and undergoing various transformations that highlight their chemical versatility. The nitrogen substituents in morpholine derivatives significantly influence their intra- and intermolecular hydrogen-bonding interactions and coordination properties, further demonstrating their complex chemical behavior and applications in synthesis and medicinal chemistry (Saeed, Flörke, & Erben, 2014).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Modulating Activity

One study investigated the antimicrobial and modulating activity of a similar compound, 4-(Phenylsulfonyl) morpholine, against standard and multi-resistant strains of bacteria and fungi. This research highlights the potential of morpholine derivatives in enhancing antibiotic activity against resistant microbial strains, suggesting a promising application in the development of new antimicrobial agents (Oliveira et al., 2015).

Luminescence Properties

Another area of application involves the synthesis and characterization of rare earth ternary complexes with β-diketone and 1,10-phenanthroline, where derivatives of furyl compounds have been utilized. These complexes exhibit interesting luminescence properties, making them suitable for applications in materials science, particularly in the development of new luminescent materials (Suo Quan-ling, 2009).

Antimicrobial Activity of Mannich Base Derivatives

Research into Mannich base derivatives, including those with morpholine components, has shown significant antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents, especially those with high activity against specific pathogens (Idhayadhulla et al., 2014).

Drug-Excipient Compatibility Testing

The compatibility of drugs with excipients is crucial in pharmaceutical formulations. Research involving the identification and characterization of degradation products of phenylephrine in the presence of morpholine derivatives offers insights into the stability of pharmaceutical preparations and the mechanisms of degradation, which is essential for ensuring the safety and efficacy of drugs (Douša et al., 2011).

Synthesis and Characterization of Morpholine Derivatives

The synthesis and characterization of morpholine derivatives, including their structural analysis through crystallography and their biological activity assessments, highlight the versatility of these compounds in both medicinal chemistry and materials science. Such research paves the way for the development of novel compounds with potential applications in various fields (Mamatha S.V et al., 2019).

Eigenschaften

IUPAC Name |

3-(furan-2-yl)-1-morpholin-4-yl-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-17(18-8-11-20-12-9-18)13-15(16-7-4-10-21-16)14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAUUCSOPGRDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-1-morpholin-4-yl-3-phenylpropan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)

![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)

![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)

![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)

![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)